6,7-Dichlorochroman-4-one
Overview
Description
6,7-Dichlorochroman-4-one: is an organic compound with the molecular formula C9H6Cl2O2 . It belongs to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions of the chroman-4-one structure. Chromanones are significant due to their diverse biological and pharmacological activities .
Mechanism of Action
Target of Action
Chromanone analogs, which include 6,7-dichlorochroman-4-one, have been shown to target various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Chromanone analogs have been reported to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Chromanone analogs have been reported to affect various biochemical pathways, leading to a wide range of pharmacological activities .
Pharmacokinetics
It has been reported that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Chromanone analogs have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
It is known that environmental factors can influence the action of drugs in general . These factors can include the physiological condition of the individual, the presence of other drugs or substances, and external factors such as temperature and light.
Biochemical Analysis
Biochemical Properties
6,7-Dichlorochroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . The interaction with cytochrome P450 enzymes involves the binding of this compound to the active site of the enzyme, thereby inhibiting its catalytic activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes and MAPKs . The binding of this compound to these enzymes results in the inhibition of their activity, leading to downstream effects on cellular processes. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its inhibitory effects on enzymes and other biomolecules, thereby altering its impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of cellular signaling pathways . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and oxidative stress . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and contribute to its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6,7-Dichlorochroman-4-one can be achieved through various methods. One common approach involves the cyclization of appropriately substituted phenols with α-halo ketones. For instance, 3-(3,4-dichlorophenoxy)propanoic acid can be used as a starting material .
Industrial Production Methods:
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the cyclization and chlorination steps.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents to form dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted chromanones with various functional groups.
Scientific Research Applications
6,7-Dichlorochroman-4-one has a wide range of applications in scientific research:
Industry: It is used in the development of new materials and chemical products.
Comparison with Similar Compounds
Chroman-4-one: Lacks chlorine atoms but shares the core structure.
6,7-Dihydroxy-2,2-dimethylchroman-4-one: Contains hydroxyl groups instead of chlorine atoms.
Uniqueness:
6,7-Dichlorochroman-4-one is unique due to the presence of chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity compared to other chromanone derivatives.
Properties
IUPAC Name |
6,7-dichloro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHVYHUAYOZCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506141 | |
Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27407-06-3 | |
Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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